
Mal-amido-PEG2-Val-Cit-PAB-OH
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Overview
Description
Mal-amido-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) functional group . The compound is designed to facilitate the targeted delivery of therapeutic agents within cells, making it a valuable tool in drug development and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of individual components such as maleimide, PEG spacer, Val-Cit dipeptide, and PAB group. These components are then sequentially coupled under specific reaction conditions to form the final compound . The maleimide group is typically introduced through a reaction with thiol-containing molecules, while the PEG spacer is added to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on proteins or other molecules.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cellular proteases, specifically cathepsin B, within the lysosome.
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing molecules for the maleimide group and proteases such as cathepsin B for the cleavage of the Val-Cit dipeptide . Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released therapeutic payload, which can then exert its intended biological effect .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
ADCs are a novel class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. Mal-amido-PEG2-Val-Cit-PAB-OH serves as a linker in ADC formulations, allowing for selective targeting of cancer cells while sparing normal tissues.
Case Study: Efficacy of ADCs Using Mal-amido Linkers
A study demonstrated that ADCs utilizing Val-Cit linkers exhibited superior stability and efficacy in xenograft models compared to traditional linkers. The release mechanism via cathepsin B cleavage was shown to enhance the therapeutic index by reducing systemic toxicity .
Targeted Drug Delivery Systems
The incorporation of this compound in drug delivery systems facilitates improved solubility and stability of therapeutic agents. The PEG component enhances the pharmacokinetic profile, allowing for prolonged circulation time in the bloodstream.
Data Table: Comparison of Linkers in ADCs
Linker Type | Stability (in Plasma) | Cleavage Mechanism | Release Rate | Therapeutic Index |
---|---|---|---|---|
This compound | High | Cathepsin B | Moderate | High |
Traditional Val-Cit | Moderate | Multiple Proteases | High | Moderate |
Val-Ala | High | Cathepsin B | Low | High |
This table illustrates the advantages of using this compound over other linkers, particularly in terms of stability and therapeutic index.
Enzymatically Cleavable Linkers
The design of this compound as an enzymatically cleavable linker has significant implications for drug development. Its ability to undergo hydrolysis in the presence of specific proteases allows for controlled drug release, which is critical for maximizing therapeutic effects while minimizing adverse reactions.
Research Findings:
Recent investigations have shown that ADCs containing Mal-amido linkers demonstrate enhanced antitumor activity and reduced off-target effects compared to those using non-cleavable linkers .
Mechanism of Action
The mechanism of action of Mal-amido-PEG2-Val-Cit-PAB-OH involves several steps:
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-PNP: Contains a para-nitrophenyl (PNP) carbonate group instead of a hydroxyl group.
MC-Val-Cit-PAB-OH: Similar structure but lacks the PEG spacer.
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-OH is unique due to its combination of a cleavable linker, a hydrophilic PEG spacer, and a Val-Cit dipeptide, which together enhance its solubility, stability, and targeted delivery capabilities .
Biological Activity
Mal-amido-PEG2-Val-Cit-PAB-OH is a specialized compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its unique structural components and biological activity make it a significant player in targeted drug delivery systems, particularly in oncology.
Structure and Properties
The molecular structure of this compound includes several key components:
- Maleimide Group : Facilitates the conjugation to thiol-containing molecules, such as antibodies.
- Polyethylene Glycol (PEG) Spacer : Enhances solubility and biocompatibility.
- Valine-Citrulline (Val-Cit) Dipeptide : Acts as a substrate for specific proteolytic enzymes, enabling controlled drug release.
- Para-Aminobenzyl (PAB) Functional Group : Provides additional stability and functionality.
The compound has a molecular formula of C29H42N6O9 and a molecular weight of approximately 618.7 g/mol .
This compound operates through a mechanism that involves selective cleavage by cathepsin B, an enzyme predominantly located in lysosomes. This specificity allows for the release of the drug payload only after internalization by target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Key Steps in the Mechanism:
- Conjugation : The maleimide group reacts with thiol groups on antibodies or other biomolecules.
- Endocytosis : The ADC is internalized by target cells.
- Enzymatic Cleavage : Cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic agent within the lysosome.
Efficacy in Targeted Therapies
Research has demonstrated that this compound significantly enhances the stability and efficacy of ADCs. The incorporation of this linker allows for higher drug-antibody ratios (DAR), which is critical for maximizing therapeutic effects while minimizing toxicity .
Stability Studies
Stability assays conducted in human plasma have shown that this compound maintains its integrity under physiological conditions, ensuring that payload release occurs only upon reaching the target site . However, challenges such as hydrophobicity have been noted, which can limit payload capacity and lead to aggregation issues .
Case Studies
Several studies highlight the effectiveness of this compound in clinical applications:
- Study on ADCs Targeting HER2 :
- Evaluation of Payload Release Mechanisms :
Comparative Analysis
The following table summarizes key characteristics of this compound compared to other common ADC linkers:
Feature | This compound | Mc-Val-Cit-PAB-MMAE | Glu-Val-Cit Linker |
---|---|---|---|
Cleavage Enzyme | Cathepsin B | Cathepsin B | Cathepsin B |
Drug-Antibody Ratio (DAR) | Higher | Moderate (3-4) | Variable |
Stability in Plasma | High | Moderate | High |
Hydrophobicity | Moderate | High | Low |
Clinical Application | Effective for HER2+ cancers | Limited use | Emerging applications |
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJPXTDZCMWNAD-OUTSHDOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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